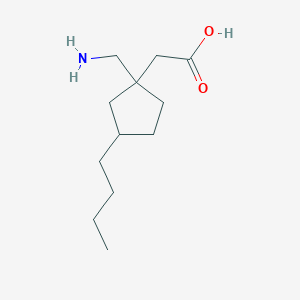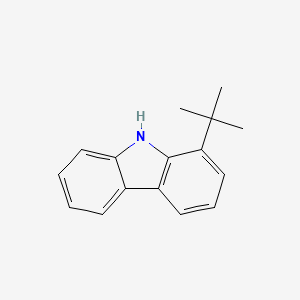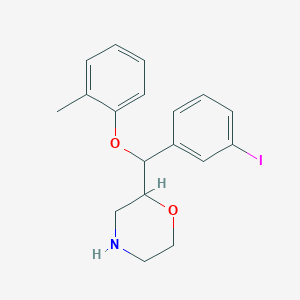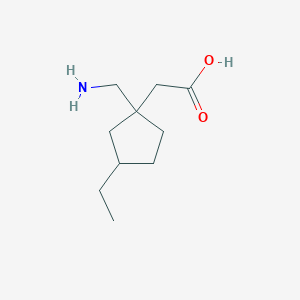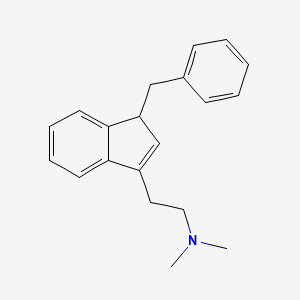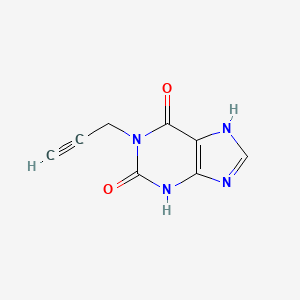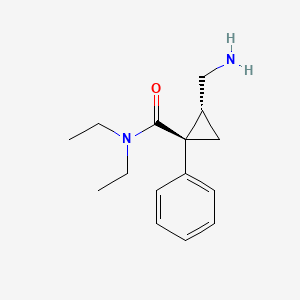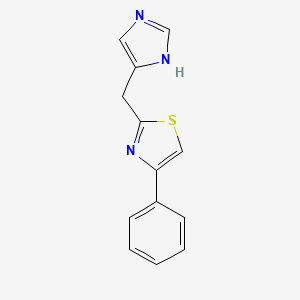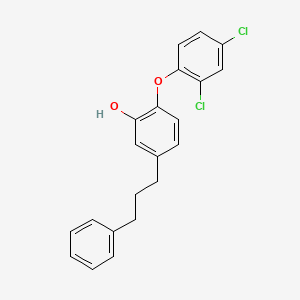
2-(2,3,4-trimethoxyphenyl)-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4-Trimethoxyphenyl)-1H-indene is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an indene moiety. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making it a significant component in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-1H-indene typically involves the use of 2,3,4-trimethoxybenzaldehyde as a starting material. One common method includes the following steps :
Methylation Reaction: 2,3,4-trihydroxybenzaldehyde is methylated using dimethyl sulfate in the presence of a phase transfer catalyst such as quaternary ammonium salt and sodium hydroxide. The reaction is carried out at 50-70°C.
Formylation Reaction: The methylated product undergoes a formylation reaction using Vilsmeier-Haack reagent to yield 2,3,4-trimethoxybenzaldehyde.
Cyclization: The final step involves the cyclization of 2,3,4-trimethoxybenzaldehyde with an appropriate reagent to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(2,3,4-Trimethoxyphenyl)-1H-indene has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit tubulin polymerization and other molecular targets.
Industry: Utilized in the development of new materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-1H-indene involves its interaction with various molecular targets . The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. Additionally, it can interact with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and other enzymes, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
2-(2,3,4-Trimethoxyphenyl)-1H-indene can be compared with other compounds containing the trimethoxyphenyl group :
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor.
Combretastatin: A potent microtubule targeting agent.
These compounds share similar pharmacophore properties but differ in their specific molecular structures and biological activities. The uniqueness of this compound lies in its indene moiety, which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H18O3 |
|---|---|
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
2-(2,3,4-trimethoxyphenyl)-1H-indene |
InChI |
InChI=1S/C18H18O3/c1-19-16-9-8-15(17(20-2)18(16)21-3)14-10-12-6-4-5-7-13(12)11-14/h4-10H,11H2,1-3H3 |
Clé InChI |
ULQHBVJHLIJHLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C2=CC3=CC=CC=C3C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



